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Compound of Interest

1-(4-Chlorophenyl)ethanone
Compound Name:

oxime
CAS No.: 1956-39-4
Cat. No.: B157419

Get Quote

\ J

Content Type: Technical Monograph / Chemical Engineering Whitepaper Audience:
Researchers, Process Chemists, and Drug Development Professionals

Chemical Identity & Nomenclature Strategy

In the context of drug development and regulatory filing, precise nomenclature is the first line of
defense against ambiguity. While commonly referred to as p-Chloroacetophenone oxime, this
compound acts as a critical intermediate in the synthesis of chiral amines and acetanilides.

The following table consolidates the nomenclature used across global chemical inventories,
essential for sourcing and regulatory documentation (e.g., REACH, TSCA).
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Identifier Type

Designation

Context

Common Name

p-Chloroacetophenone oxime

General Laboratory Use

(1E)-N-[1-(4-

IUPAC Name chlorophenyl)ethylidene]hydro Formal Chemical Structure
xylamine

CAS Registry 1956-39-4 Global Standard

Synonym 1

1-(4-Chlorophenyl)ethanone

Chemical Abstracts Service

oxime (CAS)
Synonym 2 4'-Chloroacetophenone oxime Substituent Positioning
Methyl 4-chlorophenyl ) )
Synonym 3 i Functional Group Analysis
ketoxime
Beilstein Ref 2208142 Organic Chemistry Database
MDL Number MFCD00033237 Supplier Indexing

Physicochemical Profile

Understanding the physical state and solubility profile is critical for process scale-up,

particularly when designing crystallization or extraction protocols.
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Property Value Experimental Note
Molecular Formula CsHsCINO

Molecular Weight 169.61 g/mol

Appearance Z\;:i(;e to off-white crystalline Indicates high purity (>98%)

Sharp range indicates pure

Melting Point 95.0-98.0 °C )

isomer

- ) ] Decomposes before boiling at

Boiling Point ~275 °C (Predicted)

atm pressure

N Ethanol, Methanol, DMSO, Poor solubility in water
Solubility ]
Chloroform (requires co-solvent)
] Weakly acidic; deprotonates

pKa ~11.2 (Oxime OH)

with strong base

Synthesis & Optimization: The Oximation Protocol

Core Directive: This protocol is designed for high-yield synthesis (>90%) with minimal side-
product formation.

The Mechanism

The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of
p-chloroacetophenone. The reaction is pH-dependent; a pH of 4-5 is optimal to buffer the
leaving group ability of water while maintaining the nucleophilicity of nitrogen.

Experimental Workflow (Self-Validating System)

Reagents:
e p-Chloroacetophenone (1.0 eq)
e Hydroxylamine Hydrochloride (NH20H-HCI) (1.2 eq)

e Sodium Acetate (NaOAc) (1.5 eq) or NaOH (controlled addition)
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» Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Protocol:

e Solubilization: Dissolve p-chloroacetophenone in ethanol. The solution must be clear before
proceeding to ensure homogenous kinetics.

o Buffering: Prepare an aqueous solution of NH20H-HCI and NaOAc. Why NaOAc? It acts as
a buffer to neutralize the HCI released, preventing the protonation of the hydroxylamine
nitrogen, which would render it non-nucleophilic.

o Reflux: Add the aqueous buffer to the ethanolic ketone solution. Heat to reflux (approx. 80°C)
for 2—-3 hours.

o Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Disappearance of
the ketone spot (Rf ~0.6) confirms completion.

 [solation: Cool the mixture to room temperature, then to 0°C. The oxime will precipitate as
white crystals.

 Purification: If oiling occurs (common with impurities), recrystallize from ethanol/water.

Visualization: Synthesis Pathway
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Figure 1: Oximation pathway showing the condensation mechanism buffered by Sodium
Acetate.

Reaction Engineering: The Beckmann
Rearrangement

For drug development, the value of CAS 1956-39-4 lies in its transformation into amides via the
Beckmann Rearrangement.[1] This reaction is stereospecific.

Stereochemical Control & Migratory Aptitude

The migration in the Beckmann rearrangement is anti-periplanar.[2]

o Stable Isomer: The (E)-isomer of p-chloroacetophenone oxime is thermodynamically
favored. In this configuration, the hydroxyl group is anti to the p-chlorophenyl ring.

o Result: The p-chlorophenyl group migrates to the nitrogen.
e Product:N-(4-chlorophenyl)acetamide (4'-Chloroacetanilide).

Note: If the (Z2)-isomer were formed (sterically less favored), the methyl group would migrate,
yielding 4-chloro-N-methylbenzamide.

Protocol: Acid-Catalyzed Rearrangement

 Activation: Dissolve the oxime in Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCIz).
PPA is preferred for bench-scale safety.

e Heating: Heat to 100°C for 1 hour. The oxime hydroxyl group is converted to a leaving group,
triggering the 1,2-shift of the aryl group.

» Quenching: Pour the reaction mixture over crushed ice. The amide precipitates immediately.

» Validation: The product should show a distinct amide carbonyl stretch in IR (~1660 cm~1) and
a shift in the NH proton in NMR.

Visualization: Beckmann Rearrangement Flow
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Figure 2: Mechanistic flow of the Beckmann Rearrangement converting the oxime to the

acetanilide derivative.

Pharmaceutical & Research Applications

The utility of p-Chloroacetophenone oxime extends beyond simple organic synthesis.[1] It
serves as a pharmacophore scaffold in the following areas:

¢ Chiral Amine Synthesis:
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o Catalytic hydrogenation (e.g., Raney Ni, H2) or hydride reduction (LiAlH4) converts the
oxime to 1-(4-chlorophenyl)ethanamine.

o This primary amine is a key building block for resolving agents and chiral ligands in
asymmetric synthesis.

» Heterocycle Formation:

o Reaction with acetylene derivatives or intramolecular cyclization of O-acyl oximes yields
substituted oxazoles and isoquinolines, motifs common in kinase inhibitors.

o Agrochemical Precursors:

o The 4-chloro substitution pattern is highly prevalent in biocides and fungicides. The oxime
functionality allows for the introduction of complex nitrogen-containing side chains while
maintaining the halogenated aromatic core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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